

An In-depth Technical Guide to Tisopurine: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tisopurine*

Cat. No.: *B145886*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tisopurine, a synthetic pyrazolopyrimidine, is a potent inhibitor of xanthine oxidase, an enzyme pivotal in purine metabolism. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Tisopurine**. It is designed to serve as a foundational resource for researchers and professionals involved in drug discovery and development, particularly in the context of hyperuricemia and gout. This document collates available data on its chemical characteristics, outlines general methodologies for its synthesis and analysis, and describes its mechanism of action.

Chemical Structure and Identification

Tisopurine, also known as Thiopurinol, is structurally an analog of allopurinol, with a sulfur atom replacing the oxygen atom at the 4-position of the pyrazolo[3,4-d]pyrimidine ring. This substitution is critical to its biological activity.

The chemical identity of **Tisopurine** is defined by the following identifiers:

Identifier	Value
IUPAC Name	1H-Pyrazolo[3,4-d]pyrimidine-4-thiol[1]
Alternate Name	1,2-Dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione[2]
CAS Number	5334-23-6[2][3]
Chemical Formula	C ₅ H ₄ N ₄ S[1][3]
Molecular Weight	152.18 g/mol [1][3]
InChI Key	PYAOPMWCFSVFOT-UHFFFAOYSA-N[1]
SMILES	C1=NC2=C(N1)C(=S)N=CN2

Tisopurine exists in a tautomeric equilibrium between the thiol form (1H-Pyrazolo[3,4-d]pyrimidine-4-thiol) and the thione form (1,2-Dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione). The predominant tautomer can be influenced by the solvent and solid-state packing.

Figure 1: Tautomeric forms of **Tisopurine**.

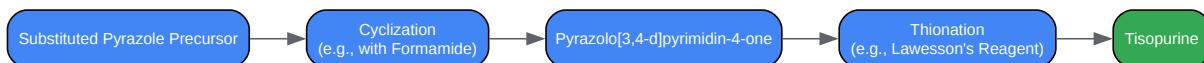
Physicochemical Properties

A summary of the available physicochemical properties of **Tisopurine** is presented below. It is important to note that while computed values are available, specific experimental data for some properties, such as melting point and aqueous solubility, are not consistently reported in the literature.

Property	Value	Source
Molecular Formula	C ₅ H ₄ N ₄ S	PubChem[3]
Molecular Weight	152.18 g/mol	PubChem[3]
Appearance	Solid powder	MedKoo Biosciences[1]
Melting Point	>300 °C (decomposes)	General value for related compounds
Aqueous Solubility	Poorly soluble	General characteristic of thiopurines[4]
pKa (acidic)	7.16, 11.11 (calculated)	DrugCentral
pKa (basic)	3.52, 2.84 (calculated)	DrugCentral
cLogP	-1.09 (calculated)	DrugCentral
Crystal Structure	Orthorhombic	PubChem[3]

Experimental Protocols

Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4-thiol (Tisopurine)


While a specific, detailed protocol for the synthesis of **Tisopurine** is not readily available in the provided search results, a general synthetic route for pyrazolo[3,4-d]pyrimidines can be adapted. A common approach involves the cyclization of a substituted pyrazole precursor.

General Synthetic Approach:

- Synthesis of a 5-amino-1H-pyrazole-4-carbonitrile derivative: This is a common starting material for the synthesis of the pyrazolo[3,4-d]pyrimidine core.
- Cyclization with a one-carbon synthon: The pyrazole derivative is then reacted with a suitable one-carbon source, such as formamide or formic acid, to construct the pyrimidine ring.

- Thionation: The resulting pyrazolo[3,4-d]pyrimidin-4-one can be converted to the corresponding thione (**Tisopurine**) using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

A plausible, though not explicitly detailed, method involves the condensation of 4-amino-5-cyano-6-aryl-2-mercaptop-5,6-dihydropyrimidines with hydrazine hydrate.[5]

[Click to download full resolution via product page](#)

Figure 2: General synthesis workflow for **Tisopurine**.

Analytical Methods

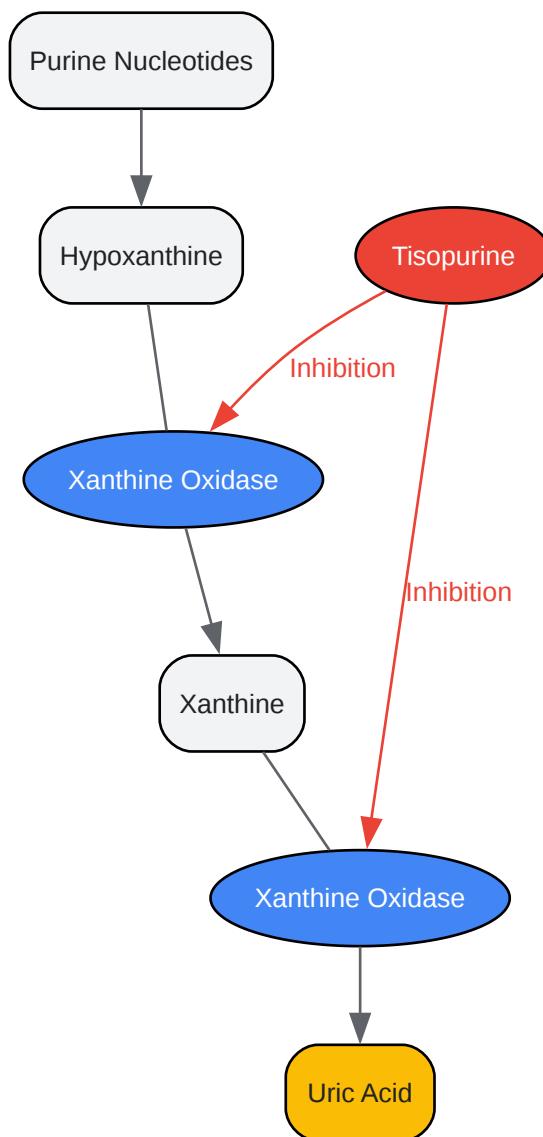
The analysis of **Tisopurine** and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) is a commonly employed technique.

General HPLC Method for Thiopurine Metabolites:

- Column: A reverse-phase C18 column is typically used.[6]
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is common.[6] For mass spectrometry compatibility, volatile buffers like ammonium acetate or formic acid are used.[6]
- Detection: UV detection is often employed, with monitoring at wavelengths around 320-340 nm for thiopurine metabolites.
- Sample Preparation: For biological samples, such as red blood cells, a protein precipitation step followed by acid hydrolysis is often necessary to release the purine bases from their nucleotide forms.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):

- NMR Spectroscopy: ^1H and ^{13}C NMR are essential for structural elucidation and purity assessment. Spectral data for **Tisopurine** can be found in databases such as PubChem.[3]
- Mass Spectrometry: Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used for identification and quantification. The fragmentation pattern provides structural information. For **Tisopurine**, the molecular ion peak would be expected at m/z 152.[3]


Biological Activity and Mechanism of Action

Tisopurine's primary therapeutic application is in the treatment of gout, a condition characterized by hyperuricemia (elevated levels of uric acid in the blood).[2] Its mechanism of action is the inhibition of xanthine oxidase.

Xanthine Oxidase Inhibition:

Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting this enzyme, **Tisopurine** reduces the production of uric acid, thereby lowering its concentration in the blood and preventing the formation of urate crystals in the joints and other tissues.[7] **Tisopurine** is classified as a purine analogue xanthine oxidase inhibitor, similar to allopurinol.[7]

While a specific IC₅₀ value for **Tisopurine**'s inhibition of xanthine oxidase is not provided in the search results, its efficacy in treating gout confirms its potent inhibitory activity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. Tisopurine - Wikipedia [en.wikipedia.org]

- 3. Tisopurine | C5H4N4S | CID 135445058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 5. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 6. Separation of Tisopurine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tisopurine: Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145886#tisopurine-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com